molecular formula C21H18F3N3O2 B2946868 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 922953-07-9

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2946868
CAS No.: 922953-07-9
M. Wt: 401.389
InChI Key: XFSFFCODBSXNQD-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound featuring a pyridazinone core, substituted with dimethylphenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of polar solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
  • **this compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of both dimethylphenyl and trifluoromethylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O2/c1-13-7-8-15(11-14(13)2)17-9-10-20(29)27(26-17)12-19(28)25-18-6-4-3-5-16(18)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSFFCODBSXNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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